

Application Notes and Protocols for Sofosbuvir Impurity Analysis

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Compound of Interest

Compound Name: Sofosbuvir impurity N

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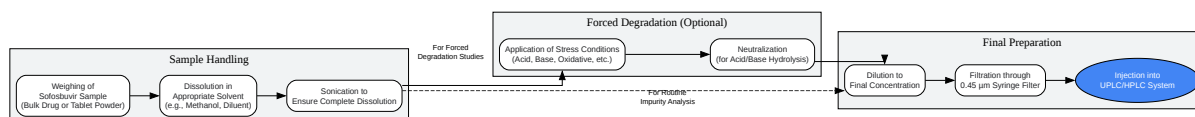
Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical product, ensuring the purity and safety of Sofosbuvir is paramount. This involves the identification and quantification of any impurities that may be present in the drug substance or arise during its formulation and storage. This document provides detailed application notes and protocols for the sample preparation techniques essential for the robust analysis of Sofosbuvir impurities, primarily through stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods.^{[1][2][3]}

The protocols outlined below are compiled from various validated methods and are intended to serve as a comprehensive guide for researchers in the field.^{[1][4][5]} These procedures are critical for forced degradation studies, which are integral to the development and validation of stability-indicating analytical methods as per the International Council for Harmonisation (ICH) guidelines.^{[1][6]}

General Sample Preparation Workflow

The general workflow for preparing Sofosbuvir samples for impurity analysis involves several key steps, from initial sample weighing and dissolution to forced degradation (if required) and final dilution before chromatographic analysis.



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Caption: General workflow for Sofosbuvir sample preparation.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions from Bulk Drug and Tablets

This protocol details the preparation of Sofosbuvir solutions for the analysis of existing impurities without forced degradation.

Materials:

- Sofosbuvir reference standard
- Sofosbuvir tablets
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Diluent (Mobile phase or a specified mixture, e.g., Methanol:Water 50:50 v/v)[1][4]
- Volumetric flasks

- Pipettes
- Sonicator
- Analytical balance
- Mortar and pestle
- 0.45 μm syringe filters (Nylon or PVDF)[1][7]

Standard Solution Preparation:

- Stock Solution (e.g., 1000 $\mu\text{g/mL}$): Accurately weigh about 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask.[4] Add approximately 50 mL of methanol, sonicate for 20 minutes to dissolve, and then dilute to the mark with methanol.[4]
- Working Standard Solution (e.g., 50 $\mu\text{g/mL}$): Further dilute the stock solution with the chosen diluent to achieve the desired final concentration for analysis.[4] For instance, pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and make up the volume with the diluent.[4]

Sample Solution Preparation (from Tablets):

- Weigh and powder at least ten Sofosbuvir tablets to determine the average tablet weight.[1]
- Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of Sofosbuvir (e.g., 400 mg) and transfer it to a volumetric flask (e.g., 200 mL).[1][8]
- Add a significant volume of the diluent (e.g., 150 mL), and shake the flask for about 1 hour on a rotary shaker.[1]
- Sonicate the solution for approximately 30 minutes to ensure complete dissolution of the drug.[1]
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[1]
- Filter the solution through a 0.45 μm Nylon-66 or PVDF syringe filter.[1][7]

- Perform a final dilution to achieve a concentration similar to the working standard solution. For example, transfer 1.5 mL of the filtered solution to a 200 mL volumetric flask and dilute to volume with the mobile phase to get a final concentration of around 15 µg/mL.[1]

Protocol 2: Sample Preparation for Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method.[6] The following protocols describe how to subject Sofosbuvir to various stress conditions. A stock solution of Sofosbuvir (e.g., 1000 µg/mL in methanol) is typically prepared first.[4]

2.1 Acid Hydrolysis:

- Transfer a known amount of Sofosbuvir (e.g., 200 mg) into a flask.[1]
- Add 5 mL of 1 N HCl and reflux the solution at 80°C for 10 hours.[1]
- Alternatively, for milder conditions, reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[4]
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH or ammonium bicarbonate solution).[1][4]
- The neutralized solution can then be lyophilized or evaporated to obtain a solid, which is then redissolved in the mobile phase.[1]
- Finally, dilute the solution with the mobile phase to achieve the target concentration (e.g., 50 µg/mL) for analysis.[4]

2.2 Base Hydrolysis:

- Transfer a known amount of Sofosbuvir (e.g., 200 mg) into a flask.[1]
- Add 5 mL of 0.5 N NaOH and keep the solution at 60°C for 24 hours.[1]

- Alternatively, for milder conditions, reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[4]
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an appropriate acid (e.g., 0.1 N HCl).[1][4]
- The solution can be evaporated to get a solid residue, which is then redissolved.[1]
- Dilute the resulting solution with the mobile phase to the desired final concentration for injection.[4]

2.3 Oxidative Degradation:

- Dissolve a known amount of Sofosbuvir (e.g., 200 mg) in 5 mL of 30% H₂O₂. [1]
- Heat the solution at 80°C for two days.[1]
- Alternatively, expose the Sofosbuvir solution to 3% H₂O₂ at room temperature for 7 days.[4]
- To remove excess hydrogen peroxide, the solution can be heated in a boiling water bath for 10 minutes.[4]
- After cooling, evaporate the solution to get a solid.[1]
- Reconstitute the residue in the mobile phase and dilute to the final analytical concentration. [1][4]

2.4 Thermal Degradation:

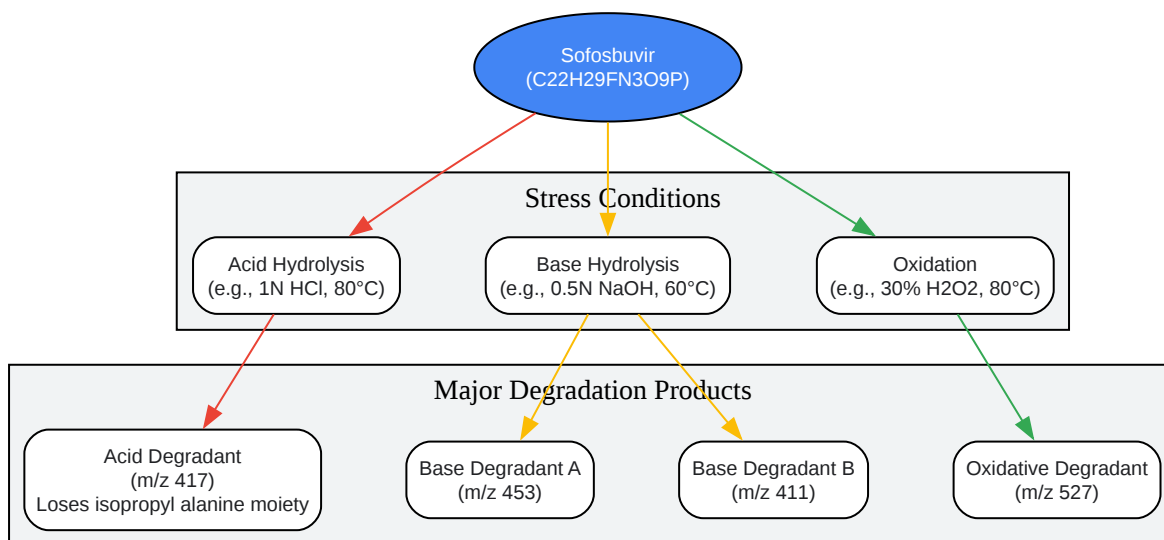
- Expose a stock solution of Sofosbuvir (e.g., 1000 µg/mL) to a temperature of 50°C for 21 days.[4]
- Alternatively, expose the solid drug powder to dry heat.
- After the exposure period, dilute the solution with the mobile phase to the final concentration for analysis.[4]

2.5 Photolytic Degradation:

- Expose a stock solution of Sofosbuvir (e.g., 1000 µg/mL) to direct sunlight for 21 days.[4]
- Alternatively, expose the solid drug substance to UV light at 254 nm for 24 hours.[1]
- After exposure, dilute the solution as required with the mobile phase before injection.[4]

Sofosbuvir Degradation Pathway and Impurity Relationship

The analysis of forced degradation samples helps in identifying potential impurities that can form under various stress conditions. This information is crucial for understanding the stability of the drug and for the development of stability-indicating methods.



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Caption: Sofosbuvir degradation under stress conditions.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used in Sofosbuvir impurity analysis. These values are indicative and may vary based on the specific method and instrumentation used.

Table 1: Linearity and Range

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)	Reference
Sofosbuvir	5 - 25	0.999	[1]
Sofosbuvir	10 - 50	0.999	[9]
Sofosbuvir	160 - 480	>0.99	[10]
Phosphoryl Impurity	10 - 30	>0.99	[10]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)	Reference
Sofosbuvir	0.27	0.83	[1]
Sofosbuvir	0.5764	1.7468	[9][11]
Sofosbuvir	0.04 (as % of 400 µg/mL)	0.125 (as % of 400 µg/mL)	[10]
Phosphoryl Impurity	0.12 (as % of 400 µg/mL)	0.375 (as % of 400 µg/mL)	[10]

Table 3: Accuracy (Recovery %)

Concentration Spiked	Recovery (%)	% RSD	Reference
50%	99.62	< 2%	[1]
100%	99.73	< 2%	[1]
150%	99.65	< 2%	[1]

Table 4: Precision (% RSD)

Precision Type	Sofosbuvir (% RSD)	Impurity (% RSD)	Reference
Repeatability	< 2%	< 2%	[11]
Intermediate Precision	< 2%	< 2%	[11]
System Precision	1.741	0.043	[10]

Conclusion

The sample preparation techniques detailed in these application notes are fundamental for the accurate and reliable analysis of Sofosbuvir impurities. Proper execution of these protocols, especially in the context of forced degradation studies, is essential for developing and validating robust, stability-indicating analytical methods. The provided workflows, protocols, and quantitative data serve as a valuable resource for scientists and professionals engaged in the quality control and development of Sofosbuvir-containing pharmaceuticals.

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